2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine
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Overview
Description
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[4,5-b]pyridine core with amino, bromo, and methyl substituents at specific positions, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination and methylation reactions. One common method involves the use of 2-aminopyridine, an aldehyde, and a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent like toluene or acetonitrile, with the addition of a base to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of eco-friendly reagents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups
Scientific Research Applications
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Amino-6-bromopyridine
- 2-Amino-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
Comparison: 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of both amino and bromo groups allows for versatile functionalization, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12) |
InChI Key |
DFHJFDXFOXSJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)N |
Origin of Product |
United States |
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